(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a benzothiophene moiety linked to a dimethylamino group via a propenone bridge. Compounds containing benzothiophene structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Attachment of the Propenone Bridge: The benzothiophene core can be reacted with a suitable propenone precursor under basic conditions to form the desired product.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with benzothiophene structures can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent structure of the compound, which is a common motif in many biologically active molecules.
Thiophene: A simpler analog that lacks the fused benzene ring.
Indole: Another heterocyclic compound with a similar structure but containing a nitrogen atom instead of sulfur.
Uniqueness
(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both the benzothiophene core and the dimethylamino group, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCBOODCJANUSM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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